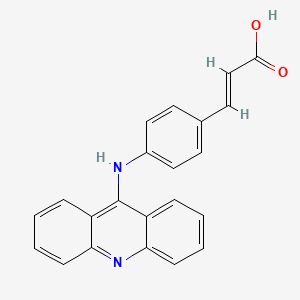
p-(9-Acridinylamino)cinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(9-Acridinylamino)cinnamic acid is a compound that combines the structural features of acridine and cinnamic acid. Acridine is a heterocyclic organic compound known for its applications in dyes and pharmaceuticals, while cinnamic acid is an aromatic carboxylic acid found in cinnamon and other plants. The combination of these two structures results in a compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-(9-Acridinylamino)cinnamic acid typically involves the reaction of 9-aminoacridine with cinnamic acid or its derivatives. One common method is the condensation reaction between 9-aminoacridine and cinnamoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
p-(9-Acridinylamino)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted acridine and cinnamic acid derivatives .
Wissenschaftliche Forschungsanwendungen
p-(9-Acridinylamino)cinnamic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of p-(9-Acridinylamino)cinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The acridine moiety can intercalate into DNA, disrupting its structure and function, which is a key mechanism for its anticancer activity. Additionally, the compound can inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamic Acid Derivatives: Compounds such as p-coumaric acid, caffeic acid, and ferulic acid share structural similarities with cinnamic acid and exhibit similar biological activities.
Acridine Derivatives: Compounds like acriflavine and proflavine are structurally related to acridine and have similar applications in medicine and research.
Uniqueness
p-(9-Acridinylamino)cinnamic acid is unique due to the combination of acridine and cinnamic acid structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
64895-08-5 |
|---|---|
Molekularformel |
C22H16N2O2 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(E)-3-[4-(acridin-9-ylamino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C22H16N2O2/c25-21(26)14-11-15-9-12-16(13-10-15)23-22-17-5-1-3-7-19(17)24-20-8-4-2-6-18(20)22/h1-14H,(H,23,24)(H,25,26)/b14-11+ |
InChI-Schlüssel |
LMVFFUJWDFBQPK-SDNWHVSQSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


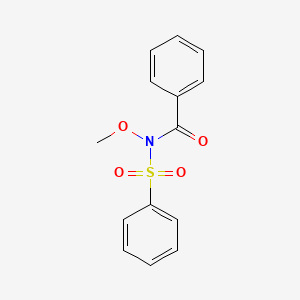
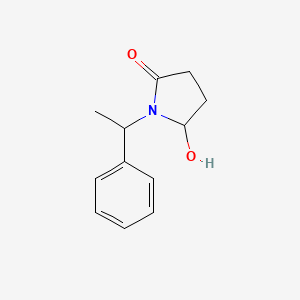
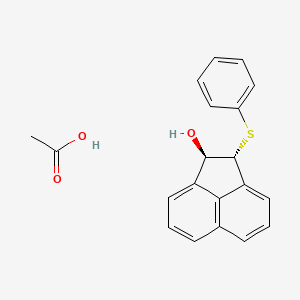
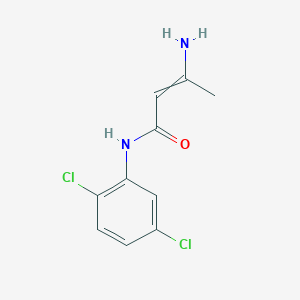
![11-Methyl-11H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14483365.png)
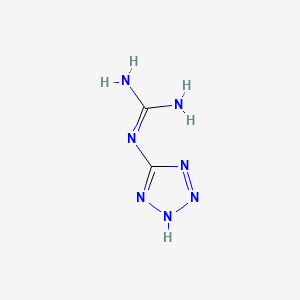
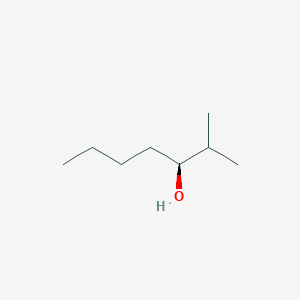
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14483393.png)
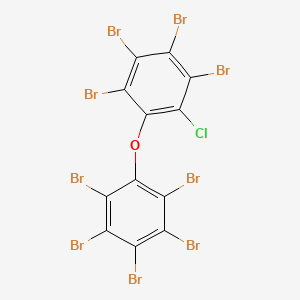
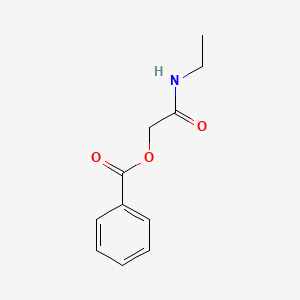
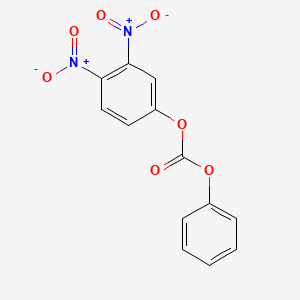


![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
